Andrograpanine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Andrograpanin has a wide range of scientific research applications due to its diverse biological activities. In chemistry, it is used as a lead compound for the synthesis of new derivatives with improved properties . In biology and medicine, andrograpanin is studied for its anti-inflammatory, anti-infective, and anticancer activities . It has shown potential in inhibiting biofilm production by Pseudomonas aeruginosa and reducing the virulence of this pathogen . Additionally, andrograpanin is being explored for its potential use in treating various inflammatory diseases and infections .

Mécanisme D'action

Target of Action

Andrograpanin, a component of Andrographis paniculata, has been found to interact with several targets. It has shown promising activities against 3CLpro and its virus-specific target protein, human hACE2 protein . It also interacts with quorum sensing proteins such as RhlI, LasI, LasR, and swarming motility protein BswR of Pseudomonas aeruginosa .

Mode of Action

Andrograpanin’s interaction with its targets leads to various changes. For instance, it inhibits infectious virion production . In the case of Pseudomonas aeruginosa, the in silico molecular simulation studies predicted that andrograpanin could be used as a therapeutic molecule against biofilm development .

Biochemical Pathways

Andrograpanin affects several biochemical pathways. It has been suggested to inhibit intercellular adhesion molecule-1 (ICAM-1) expression and endothelial-monocyte adhesion, induced by tumor necrosis factor-α (TNF), down-regulating the PI3K/Akt signaling pathway . It also regulates the p62-keap1-Nrf2 pathway .

Pharmacokinetics

The ADME properties of Andrograpanin are still under investigation. In silico analysis of parameters like adme properties and drug-likeness of the phytochemicals exhibited good pharmacokinetic properties .

Result of Action

Andrograpanin has been found to have significant molecular and cellular effects. It has been reported to enhance chemokine-induced leukocyte chemotaxis, which may contribute to its anti-infectious function . It also significantly improved the spatial memory ability of mice, attenuated pathological changes of hippocampal cells, reduced the level of malondialdehyde, and increased superoxide dismutase activity in serum or brain tissue .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Andrograpanin. It’s worth noting that the plant Andrographis paniculata, from which Andrograpanin is derived, is native to various environmental conditions in Taiwan, Mainland China, and India . This suggests that the compound may have adapted to a wide range of environmental conditions.

Analyse Biochimique

Biochemical Properties

Andrograpanin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, andrograpanin has been shown to inhibit biofilm production by Pseudomonas aeruginosa in the presence of gentamicin . This interaction involves the inhibition of extracellular polymeric substances and several virulence factors. Additionally, in silico studies have predicted that andrograpanin interacts with quorum sensing proteins such as RhlI, LasI, LasR, and swarming motility protein BswR of Pseudomonas aeruginosa .

Cellular Effects

Andrograpanin exerts various effects on different cell types and cellular processes. It enhances chemokine stromal cell-derived factor-1α (SDF-1α) induced chemotaxis in Jurkat and THP-1 cells via CXC chemokine receptor-4 specific induced cell chemotaxis . This enhancement of chemokine-induced leukocyte chemotaxis contributes to the anti-infectious function of Andrographis paniculata. Furthermore, andrograpanin has been observed to inhibit biofilm production by Pseudomonas aeruginosa, impairing the production of extracellular polymeric substances and several virulence factors .

Molecular Mechanism

The molecular mechanism of andrograpanin involves several binding interactions with biomolecules. Andrograpanin has been shown to interact with quorum sensing proteins such as RhlI, LasI, LasR, and swarming motility protein BswR of Pseudomonas aeruginosa . These interactions inhibit biofilm production and impair the production of extracellular polymeric substances and virulence factors. Additionally, andrograpanin enhances chemokine-induced leukocyte chemotaxis, contributing to its anti-infectious function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of andrograpanin have been observed to change over time. Andrograpanin exhibits significant inhibition of biofilm production by Pseudomonas aeruginosa in the presence of gentamicin . The stability and degradation of andrograpanin, as well as its long-term effects on cellular function, have been studied in vitro. These studies indicate that andrograpanin could be used as a therapeutic molecule against biofilm development by Pseudomonas aeruginosa .

Dosage Effects in Animal Models

The effects of andrograpanin vary with different dosages in animal models. Andrograpanin has been found to exhibit low toxicity even at high doses . In animal models, andrograpanin has shown significant inhibition of biofilm production by Pseudomonas aeruginosa at a concentration of 0.15 mM in the presence of gentamicin

Metabolic Pathways

Andrograpanin is involved in various metabolic pathways. It interacts with enzymes such as p38 mitogen-activated protein kinase (MAPKs), reducing the production of NO, TNFα, and IL-6 in LPS-activated macrophage cells derived from bone marrow in mice . This interaction suggests that andrograpanin may play a role in modulating inflammatory responses through the down-regulation of MAPKs signaling pathways.

Transport and Distribution

The transport and distribution of andrograpanin within cells and tissues involve several transporters and binding proteins. Andrograpanin’s effectiveness can be affected by factors that limit its oral bioavailability, such as poor water solubility, slow dissolution rates, low gastrointestinal absorption, high chemical and metabolic instability, and rapid excretion . Strategies to enhance the dissolution and bioavailability of andrograpanin include the use of self-microemulsifying drug delivery systems and other pharmaceutical formulation techniques .

Subcellular Localization

The subcellular localization of andrograpanin and its effects on activity or function involve targeting signals and post-translational modifications. Andrograpanin enhances chemokine-induced leukocyte chemotaxis, which may contribute to its anti-infectious function . The localization of andrograpanin within specific cellular compartments and its interactions with biomolecules play a crucial role in its biological activities.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'extraction de l'andrograpanine de l'Andrographis paniculata implique plusieurs techniques. Les méthodes les plus courantes incluent l'extraction par solvant, l'extraction par solvant assistée par ultrasons et l'extraction par solvant assistée par micro-ondes . Ces méthodes utilisent des solvants tels que le méthanol, l'eau et des mélanges méthanol-eau pour extraire les composés bioactifs de la matière végétale . L'extraction par fluide supercritique utilisant le dioxyde de carbone est également utilisée, qui implique une extraction à 60 °C et 100 bars .

Méthodes de production industrielle : La production industrielle d'this compound implique généralement des procédés d'extraction à grande échelle utilisant les techniques mentionnées ci-dessus. La chromatographie liquide haute performance (HPLC) est souvent utilisée pour la séparation et la quantification de l'this compound et d'autres diterpénoïdes présents dans les extraits . L'efficacité de ces méthodes garantit la production d'this compound de haute pureté pour diverses applications.

Analyse Des Réactions Chimiques

Types de réactions : L'andrograpanine subit plusieurs types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Ces réactions sont essentielles pour modifier le composé afin d'améliorer ses activités biologiques ou pour synthétiser des dérivés aux propriétés améliorées.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant l'this compound comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium . Les réactions de substitution impliquent souvent l'utilisation d'agents halogénants et d'autres électrophiles . Les conditions de réaction varient en fonction du produit souhaité et de la réaction spécifique effectuée.

Principaux produits formés : Les principaux produits formés à partir des réactions de l'this compound comprennent divers dérivés aux activités biologiques améliorées. Par exemple, les réactions d'oxydation peuvent conduire à la formation de dérivés hydroxylés, tandis que les réactions de réduction peuvent donner des composés désoxygénés . Ces dérivés sont souvent étudiés pour leurs applications thérapeutiques potentielles.

Applications de recherche scientifique

L'this compound a une large gamme d'applications de recherche scientifique en raison de ses diverses activités biologiques. En chimie, elle est utilisée comme composé de tête pour la synthèse de nouveaux dérivés aux propriétés améliorées . En biologie et en médecine, l'this compound est étudiée pour ses activités anti-inflammatoires, anti-infectieuses et anticancéreuses . Elle a montré un potentiel dans l'inhibition de la production de biofilm par Pseudomonas aeruginosa et la réduction de la virulence de ce pathogène . De plus, l'this compound est étudiée pour son utilisation potentielle dans le traitement de diverses maladies inflammatoires et infections .

Mécanisme d'action

Le mécanisme d'action de l'this compound implique l'inhibition de voies de signalisation clés et de cibles moléculaires. Il a été démontré qu'elle régulait à la baisse les voies de signalisation des p38 MAPK dans les cellules macrophages induites par le lipopolysaccharide, entraînant une inflammation réduite . L'this compound interagit également avec les protéines de détection de quorum dans Pseudomonas aeruginosa, altérant la formation de biofilm et réduisant la virulence . Ces mécanismes mettent en évidence le potentiel du composé comme agent thérapeutique pour diverses maladies.

Comparaison Avec Des Composés Similaires

L'andrograpanine est unique parmi les diterpénoïdes en raison de ses activités biologiques spécifiques et de ses cibles moléculaires. Des composés similaires comprennent l'andrographolide, la 14-désoxy-11,12-didéhydroandrographolide et la néoandrographolide . L'andrographolide est connue pour ses propriétés anti-inflammatoires et anticancéreuses, tandis que la 14-désoxy-11,12-didéhydroandrographolide présente des activités immunostimulantes et anti-infectieuses . La néoandrographolide est également anti-inflammatoire et anti-hépatotoxique . L'unicité de l'this compound réside dans ses interactions spécifiques avec les cibles moléculaires et son potentiel pour traiter les infections liées au biofilm .

Propriétés

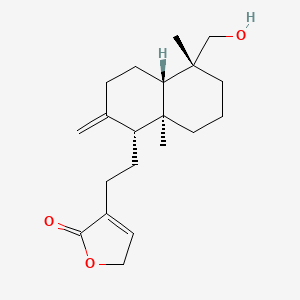

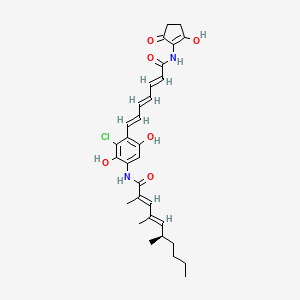

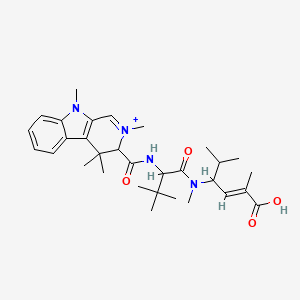

IUPAC Name |

4-[2-[(1R,4aS,5R,8aS)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-14-5-8-17-19(2,13-21)10-4-11-20(17,3)16(14)7-6-15-9-12-23-18(15)22/h9,16-17,21H,1,4-8,10-13H2,2-3H3/t16-,17-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKBRRFSRMDTJB-JYBIWHBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CCC3=CCOC3=O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901107773 | |

| Record name | 3-[2-[(1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901107773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82209-74-3 | |

| Record name | 3-[2-[(1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82209-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Andrograpanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082209743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[2-[(1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901107773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANDROGRAPANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89M92UDM18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

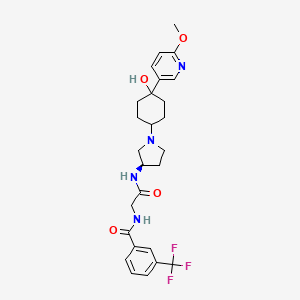

![3-ethyl-1-[6-methoxy-5-(2-methoxypyrimidin-5-yl)-1H-1,3-benzodiazol-2-yl]urea](/img/structure/B1249678.png)

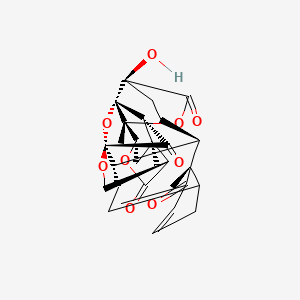

![(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1249680.png)

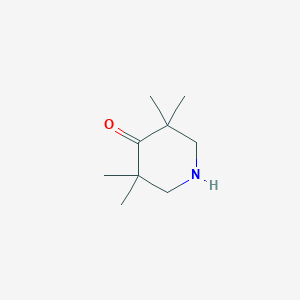

![8-[(1-Oxidopyridin-1-ium-4-yl)methyl]-8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B1249686.png)